molecular formula C4H5F5O B1365246 2-(1,1-Difluoroethoxy)-1,1,1-trifluoroethane CAS No. 25352-91-4

2-(1,1-Difluoroethoxy)-1,1,1-trifluoroethane

Cat. No.: B1365246
CAS No.: 25352-91-4
M. Wt: 164.07 g/mol
InChI Key: LUGFHDZVRRASHY-UHFFFAOYSA-N
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Description

2-(1,1-Difluoroethoxy)-1,1,1-trifluoroethane is a fluorinated organic compound with the molecular formula C4H5F5O. This compound is characterized by the presence of both difluoroethoxy and trifluoroethane groups, making it a unique entity in the realm of fluorinated compounds. Fluorinated compounds are known for their stability and resistance to degradation, which makes them valuable in various industrial and scientific applications.

Scientific Research Applications

2-(1,1-Difluoroethoxy)-1,1,1-trifluoroethane has several applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. Its fluorinated groups provide distinct signals in spectroscopic analyses, aiding in the elucidation of biological pathways.

    Medicine: The compound is investigated for its potential use in drug development. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for pharmaceutical applications.

    Industry: In industrial applications, this compound is used as a solvent and a refrigerant. Its stability and low reactivity make it suitable for use in harsh chemical environments.

Safety and Hazards

The safety and hazards associated with 2-(1,1-Difluoroethoxy)-1,1,1-trifluoroethane are not provided in the search results. For safety information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) or other safety resources .

Biochemical Analysis

Biochemical Properties

2-(1,1-Difluoroethoxy)-1,1,1-trifluoroethane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s fluorine atoms can form strong hydrogen bonds and electrostatic interactions with amino acid residues in enzymes, potentially altering their activity. For instance, it may act as an inhibitor or activator of specific enzymes involved in metabolic pathways. Additionally, this compound can interact with membrane proteins, affecting their conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways by modulating the activity of key signaling molecules, such as kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For example, the compound may upregulate or downregulate the expression of genes involved in cell proliferation, apoptosis, and differentiation . Furthermore, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade into smaller molecules, which can have different biological activities . Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing metabolic activity or promoting cell survival. At high doses, it can exhibit toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis . Threshold effects have been observed, where a specific dosage range leads to significant changes in biological activity, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic processes can influence the compound’s biological activity and toxicity, as well as its overall pharmacokinetic profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size, which determine its ability to penetrate biological barriers and reach target sites .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects, including its impact on cellular metabolism and gene expression .

Preparation Methods

The synthesis of 2-(1,1-Difluoroethoxy)-1,1,1-trifluoroethane typically involves the reaction of 1,1,1-trifluoroethane with a difluoroethoxy reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a metal fluoride, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound.

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent and efficient production of the compound. The use of continuous flow technology also minimizes the risk of side reactions and enhances the overall safety of the production process.

Chemical Reactions Analysis

2-(1,1-Difluoroethoxy)-1,1,1-trifluoroethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reduction process converts the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as hydroxide, cyanide, or amine groups. These reactions are typically carried out in the presence of a suitable solvent and a catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Comparison with Similar Compounds

2-(1,1-Difluoroethoxy)-1,1,1-trifluoroethane can be compared with other fluorinated compounds, such as:

    1,1,1-Trifluoro-2-(1,1-difluoroethoxy)ethane: This compound has a similar structure but differs in the position of the fluorine atoms. It exhibits different reactivity and applications due to this structural variation.

    1-(1,1-Difluoroethoxy)-2-fluorobenzene: This compound contains an aromatic ring, which imparts different chemical properties and reactivity compared to this compound.

    Difluoro- and trifluoro diazoalkanes: These compounds are used in cycloaddition reactions and have distinct reactivity profiles compared to this compound.

The uniqueness of this compound lies in its specific combination of difluoroethoxy and trifluoroethane groups, which confer unique chemical and physical properties.

Properties

IUPAC Name

2-(1,1-difluoroethoxy)-1,1,1-trifluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F5O/c1-3(5,6)10-2-4(7,8)9/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGFHDZVRRASHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OCC(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474265
Record name 2-(1,1-Difluoroethoxy)-1,1,1-trifluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25352-91-4
Record name 2-(1,1-Difluoroethoxy)-1,1,1-trifluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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